molecular formula C11H15NO2 B14843905 2-Ethyl-4-hydroxy-N,N-dimethylbenzamide

2-Ethyl-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14843905
M. Wt: 193.24 g/mol
InChI Key: AXBJAURYWZSMQI-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the second position, a hydroxyl group at the fourth position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and N,N-dimethylformamide.

    Reaction: The hydroxyl group at the fourth position is introduced through a hydroxylation reaction. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

    Amidation: The final step involves the amidation of the hydroxylated intermediate with N,N-dimethylformamide under suitable conditions, such as the presence of a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Ethyl-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethyl and dimethyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the ethyl group at the second position.

    N-Ethyl-4-hydroxy-N,2-dimethylbenzamide: Similar structure but with different substitution patterns.

Uniqueness

2-Ethyl-4-hydroxy-N,N-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, ethyl, and dimethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethyl-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-4-8-7-9(13)5-6-10(8)11(14)12(2)3/h5-7,13H,4H2,1-3H3

InChI Key

AXBJAURYWZSMQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

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